NMS-P515

Stereochemistry PARP-1 inhibition Enantiomeric potency

NMS-P515 (CAS 1262395-13-0) is a stereospecific PARP-1 inhibitor (Kd 16 nM) offering unrivaled selectivity for PARP-1 over PARP-2, PARP-3, and TNKS-1. It is the optimal probe for DNA damage response studies. - >110-fold more potent than (R)-enantiomer, enabling built-in negative control. - No CYP P450 inhibition, ideal for combination regimens. - Orally bioavailable (78%) with demonstrated in vivo synergy with temozolomide (TGI 79%).

Molecular Formula C21H29N3O2
Molecular Weight 355.482
CAS No. 1262395-13-0
Cat. No. B609610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMS-P515
CAS1262395-13-0
SynonymsNMS-P515;  NMS-P515;  NMS-P515; 
Molecular FormulaC21H29N3O2
Molecular Weight355.482
Structural Identifiers
SMILESO=C(C1=CC=CC([C@H](C)N2C3CCN(C4CCCCC4)CC3)=C1C2=O)N
InChIInChI=1S/C21H29N3O2/c1-14-17-8-5-9-18(20(22)25)19(17)21(26)24(14)16-10-12-23(13-11-16)15-6-3-2-4-7-15/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3,(H2,22,25)/t14-/m0/s1
InChIKeyOYGLTKXMFGWXJT-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NMS-P515 (1262395-13-0): A Stereospecific PARP-1 Inhibitor for Targeted DNA Damage Response Research


NMS-P515 (CAS 1262395-13-0) is a stereospecific isoindolinone-based inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme central to DNA single-strand break repair and a validated oncology target. It potently inhibits PARP-1 with a dissociation constant (Kd) of 16 nM and a cellular IC50 of 27 nM in HeLa cells [1]. As the (S)-enantiomer of a racemic lead, NMS-P515 exhibits defined stereochemistry essential for its inhibitory activity and is characterized as orally bioavailable with a favorable preclinical ADME profile [1].

Why PARP-1 Inhibitors Are Not Interchangeable: The Critical Role of Stereochemistry and Isoform Selectivity in NMS-P515


Despite sharing a common target, PARP-1 inhibitors exhibit profound differences in stereochemical configuration, isoform selectivity, and drug metabolism liability that preclude simple substitution. NMS-P515 demonstrates that the (S)-enantiomer is essential for potent PARP-1 inhibition; the (R)-enantiomer is ~110-fold less potent (Kd 1.76 μM vs. 0.016 μM) [1]. Furthermore, approved PARP inhibitors like olaparib and talazoparib potently inhibit PARP-2 (IC50 6 nM and 30 nM, respectively), whereas NMS-P515 shows negligible activity against PARP-2, PARP-3, and TNKS-1 (Kd >10 μM for all) [1][2]. These differences directly impact experimental reproducibility, off-target pharmacology, and the interpretation of DNA damage response studies.

NMS-P515 Comparative Performance Data: Stereospecific Potency, Isoform Selectivity, ADME, and In Vivo Efficacy


Stereospecific PARP-1 Inhibition: NMS-P515 vs. Racemate and (R)-Enantiomer

NMS-P515, the (S)-enantiomer of the isoindolinone carboxamide series, exhibits a >110-fold higher affinity for PARP-1 compared to its (R)-enantiomer [1]. The racemate (±)-13 shows intermediate potency, but NMS-P515 is the active stereoisomer responsible for target engagement [1].

Stereochemistry PARP-1 inhibition Enantiomeric potency

PARP-1 Isoform Selectivity Profile: NMS-P515 vs. Clinically Approved PARP Inhibitors

NMS-P515 demonstrates exquisite selectivity for PARP-1 over PARP-2, PARP-3, and tankyrase-1 (TNKS-1), with Kd values exceeding 10 μM for these off-targets [1]. In contrast, the clinically approved PARP inhibitors olaparib and talazoparib potently inhibit PARP-2 with IC50 values of 6 nM and 30 nM, respectively [2].

PARP-1 selectivity PARP-2 Off-target effects

Improved Physicochemical and ADME Properties: NMS-P515 vs. Racemate (±)-13

NMS-P515 exhibits superior pharmaceutical properties relative to its racemic parent compound. At neutral pH, NMS-P515 has a solubility >225 μM, which is higher than the racemate [1]. Critically, NMS-P515 does not inhibit any of the P450 cytochrome isoforms tested (CYPs IC50 >31 μM), whereas the racemate (±)-13 modestly inhibited CYP-2D6 (IC50 0.60 μM) and CYP-2B6 (IC50 4.90 μM) [1]. NMS-P515 also displays slightly lower plasma protein binding than the racemate [1].

Solubility CYP inhibition ADME Drug-drug interaction

In Vivo Antitumor Efficacy in BRCA2-Mutant Pancreatic Cancer Xenograft Model

In the Capan-1 BRCA2-mutated pancreatic cancer xenograft model, NMS-P515 administered as a single agent (80 mg/kg, p.o., daily for 12 days) achieved a maximal tumor growth inhibition (TGI) of 48% with only 6% maximum body weight loss [1]. When combined with temozolomide (62.5 mg/kg, i.v., days 3-7), the TGI increased to 79% (17% body weight loss), compared to 46% TGI for temozolomide alone [1].

Pancreatic cancer BRCA2 mutation Xenograft Combination therapy

Recommended Research Applications for NMS-P515 Based on Validated Preclinical Evidence


Stereochemistry-Dependent Mechanism of Action Studies

NMS-P515 is the optimal choice for experiments requiring a defined stereochemical probe. Its >110-fold potency differential over the (R)-enantiomer [1] allows researchers to use the (R)-enantiomer as a negative control to validate stereospecific target engagement and rule out off-target effects in cellular assays.

PARP-1 Isoform-Specific Biological Dissection

For studies aimed at delineating PARP-1-specific functions without confounding inhibition of PARP-2, PARP-3, or TNKS-1, NMS-P515 provides an unparalleled selectivity window (Kd >10 μM for off-targets) [1]. This is particularly valuable in DNA damage response pathway analysis, where PARP-2 inhibition by agents like olaparib can complicate interpretation [2].

In Vivo Combination Therapy Studies with Minimal Drug-Drug Interaction Risk

NMS-P515's lack of CYP P450 inhibition (all CYPs IC50 >31 μM) [1] makes it an ideal partner for combination regimens with chemotherapeutics or targeted agents that are CYP substrates. The demonstrated synergy with temozolomide in BRCA2-mutant pancreatic cancer models (TGI 79% combination vs. 46% temozolomide alone) [1] provides a validated starting point for such investigations.

Lead Optimization and SAR Campaigns in Medicinal Chemistry

The comprehensive ADME and PK profiling of NMS-P515 (oral bioavailability 78%, clearance 53.4 mL/min/kg) [1] establishes it as a well-characterized lead scaffold. Medicinal chemistry teams can leverage the published asymmetric synthesis route and cocrystal structure (PDB: 618M, 618T) [1] for rational design of next-generation PARP-1 inhibitors.

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